Icofungipen

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

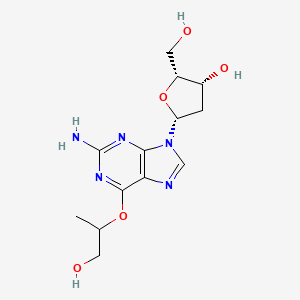

Icofungipen, also known as PLD-118 or BAY-10-8888, is a synthetic derivative of the naturally occurring beta-amino acid cispentacin . It is an orally active antifungal agent that is toxic against Candida species . It has been taken through phase II clinical trials .

Synthesis Analysis

This compound is a synthetic derivative of the naturally occurring beta-amino acid cispentacin . It actively accumulates in yeast, competitively inhibiting isoleucyl-tRNA synthetase and consequently disrupting protein biosynthesis .Molecular Structure Analysis

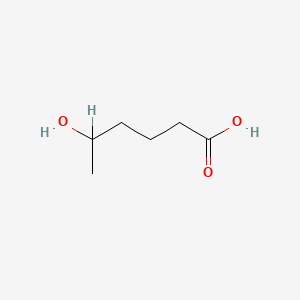

The chemical formula of this compound is C7H11NO2 . Its exact mass is 141.08 and its molecular weight is 141.170 .Chemical Reactions Analysis

This compound interferes with fungal amino acid transport, synthesis, and cellular regulation of amino acid metabolism .Wissenschaftliche Forschungsanwendungen

Efficacy in Treatment of Fungal Infections : Icofungipen, a synthetic derivative of the β-amino acid cispentacin, inhibits Candida isoleucyl-tRNA synthetase, impeding protein synthesis and fungal cell growth. It has shown significant efficacy in treating experimental disseminated candidiasis in neutropenic rabbits. This compound cleared Candida albicans from various tissues, including the central nervous system, without significant elevation of toxicity markers in rabbits (Petraitiene et al., 2005).

In Vitro and In Vivo Activity Against Candida albicans : this compound exhibits modest in vitro activity against Candida albicans, but its in vivo efficacy is more pronounced, especially in mice and rats. It's effective against azole-resistant strains of C. albicans and shows nearly complete oral bioavailability, indicating potential for oral treatment of yeast infections (Hasenoehrl et al., 2006).

Identification of Impurities in this compound : LC-NMR and LC-MS methods have been successfully used to identify impurities in this compound, with one such impurity structurally related to it. This aids in understanding the drug's composition and purity (Novak et al., 2009).

Synthesis of Cyclohexane Analogs : Cyclohexane analogs of this compound have been synthesized, offering potential variations of the drug with potentially different biological activities or properties (Kiss et al., 2015).

Stereo- and Regiocontrolled Synthesis : Endo-isomers of this compound have been prepared in enantiomerically pure form, expanding the possibilities for different forms of the compound with specific stereochemical properties (Hameršak et al., 2007).

Significance in Bioorganic Chemistry : this compound, along with other β-aminocarboxylic acids, has garnered interest in synthetic and medicinal chemistry due to its antifungal and antibacterial activities. It's seen as a significant precursor for pharmacologically interesting compounds (Kiss & Fülöp, 2014).

Wirkmechanismus

Safety and Hazards

Eigenschaften

CAS-Nummer |

156292-16-9 |

|---|---|

Molekularformel |

C7H11NO2 |

Molekulargewicht |

141.17 g/mol |

IUPAC-Name |

(1S,2R)-2-amino-4-methylidenecyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C7H11NO2/c1-4-2-5(7(9)10)6(8)3-4/h5-6H,1-3,8H2,(H,9,10)/t5-,6+/m0/s1 |

InChI-Schlüssel |

RKOUGZGFAYMUIO-NTSWFWBYSA-N |

Isomerische SMILES |

C=C1C[C@@H]([C@@H](C1)N)C(=O)O |

SMILES |

C=C1CC(C(C1)N)C(=O)O |

Kanonische SMILES |

C=C1CC(C(C1)N)C(=O)O |

Synonyme |

Cyclopentanecarboxylic acid, 2-amino-4-methylene-, cis- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-[2-[benzyl-[1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide](/img/structure/B1146810.png)

![Tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate](/img/structure/B1146812.png)

![12-Hydroxy-14-(1-hydroxypropan-2-yl)-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-39-one](/img/structure/B1146816.png)

![(4R)-4-(4-fluorophenyl)-3-[[6-[[6-[[(3S,4S)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]-1,3-benzodioxol-5-yl]methyl]-1,3-benzodioxol-5-yl]oxymethyl]piperidine](/img/structure/B1146828.png)